(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate
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Overview
Description
(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate is a chemical compound known for its diverse applications in scientific research. This compound is particularly valuable in fields such as materials science, drug discovery, and nanotechnology due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves a multi-step process. The starting materials include 2-chlorophenyl furan and isopropyl cyanoacetate. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization step to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted acrylates.
Scientific Research Applications
(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the development of bioactive molecules and probes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and nanomaterials.
Mechanism of Action
The mechanism of action of (E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide: Shares a similar furan and cyanoacrylate structure but differs in the substituent groups.
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(4-ethoxyphenyl)prop-2-enamide: Another related compound with variations in the phenyl group.
Uniqueness
(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate is unique due to its specific isopropyl and cyanoacrylate functional groups, which confer distinct reactivity and application potential. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
propan-2-yl (E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11(2)21-17(20)12(10-19)9-13-7-8-16(22-13)14-5-3-4-6-15(14)18/h3-9,11H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUQPFHXGISZIQ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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